(1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 3-methoxy-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride (NaBH3CN) in the presence of an amine.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the propan-2-ol position. This can be achieved using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Resolution: Utilizing chiral chromatography or enzymatic resolution to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of ketones
Reduction: Formation of primary amines
Substitution: Formation of alkylated derivatives
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: Used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its functional groups.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Applied in the development of novel materials with specific properties.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the methoxy and hydroxyl groups can participate in hydrophobic and polar interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL: The enantiomer of the compound with similar structural features but different optical activity.
(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: Lacks the methyl group on the phenyl ring.
(1S)-1-Amino-1-(3-methylphenyl)propan-2-OL: Lacks the methoxy group on the phenyl ring.
Uniqueness
Chiral Center: The presence of a chiral center makes (1S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL unique in terms of its optical activity and potential for enantioselective interactions.
Functional Groups: The combination of amino, methoxy, and hydroxyl groups provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1 |
InChI Key |
UUQOOMMZAUMHRB-QHDYGNBISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@@H](C(C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(C(C)O)N |
Origin of Product |
United States |
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